4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl-
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Overview
Description
N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of an ethoxyphenyl group and a dimethylquinazolinamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine typically involves the reaction of 4-ethoxyaniline with 2,4-dimethylquinazoline under specific conditions. One common method includes:
Starting Materials: 4-ethoxyaniline and 2,4-dimethylquinazoline.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the quinazoline ring.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline derivatives with modified functional groups.
Reduction: Reduced quinazoline compounds with altered electronic properties.
Substitution: Aromatic compounds with various substituents on the phenyl ring.
Scientific Research Applications
N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine
- N-(4-Chlorophenyl)-N,2-dimethylquinazolin-4-amine
- N-(4-Bromophenyl)-N,2-dimethylquinazolin-4-amine
Uniqueness
N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N,2-dimethylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-4-22-15-11-9-14(10-12-15)21(3)18-16-7-5-6-8-17(16)19-13(2)20-18/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKQWUWGAHSPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460303 |
Source
|
Record name | 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827031-40-3 |
Source
|
Record name | 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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